molecular formula C9H7ClN2O2 B1389136 methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 952182-19-3

methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B1389136
CAS No.: 952182-19-3
M. Wt: 210.62 g/mol
InChI Key: OMFINIKIHUOPAQ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 952182-19-3) is a heterocyclic organic compound with the molecular formula C₉H₇ClN₂O₂ and a molar mass of 210.62 g/mol . Key properties include:

  • Physical state: Colorless to light yellow solid
  • Melting point: 78–83°C
  • Boiling point: 380.4°C
  • Solubility: Soluble in alcohols, ketones, and esters; slightly soluble in water .

This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. For example, it is a precursor to pexidartinib hydrochloride, an FDA-approved drug for treating tenosynovial giant cell tumors .

Properties

IUPAC Name

methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFINIKIHUOPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662704
Record name Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-19-3
Record name Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Cyclization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives

One of the established methods involves starting from 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, which is synthesized through a multi-step process:

  • Preparation of the acid intermediate:
    The acid is synthesized by refluxing a suitable precursor with sodium hydroxide in ethanol, followed by acidification. This method yields the acid with a typical yield of approximately 71%, as reported in the literature.

  • Conversion to methyl ester:
    The acid is then esterified using standard Fischer esterification conditions, typically involving methanol and an acid catalyst (e.g., sulfuric acid). This step yields methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate with high efficiency.

Step Reagents & Conditions Yield Reference
Acid synthesis NaOH in ethanol, reflux 71%
Esterification Methanol, acid catalyst Not specified

Palladium-Catalyzed Cross-Coupling for Substituted Derivatives

A versatile approach involves palladium-catalyzed Suzuki-Miyaura coupling to introduce various substituents at the 5-position:

  • Starting materials:
    5-bromo- or 5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives are reacted with phenylboronic acid or other boronic acids in the presence of a palladium catalyst, such as bis(diphenylphosphino)ferrocene dichloropalladium(II).

  • Reaction conditions:
    Typically performed under nitrogen atmosphere at elevated temperatures (~80°C) in a dioxane/water mixture, with potassium carbonate as the base.

  • Outcome:
    This method allows for the introduction of various aromatic groups at the 5-position, which can subsequently be oxidized or modified to the ester form.

Reagent Conditions Yield Reference
5-bromo-1H-pyrrolo[2,3-b]pyridine Pd(dppf)Cl₂, phenylboronic acid, K₂CO₃, dioxane/water, 80°C Variable

Direct Chlorination and Cyclization

Another route involves the direct chlorination of the pyrrolo[2,3-b]pyridine core, followed by cyclization:

  • Chlorination step:
    Using N-chlorosuccinimide (NCS) or sulfuryl chloride to selectively chlorinate the 5-position.

  • Cyclization:
    The chlorinated intermediates undergo intramolecular cyclization under basic or acidic conditions to form the core structure.

  • Esterification:
    The carboxylic acid formed during this process is esterified with methanol under acidic conditions to afford methyl ester.

Step Reagents & Conditions Yield Reference
Chlorination NCS or SO₂Cl₂ Not specified
Cyclization Basic/acidic conditions Not specified
Esterification Methanol, acid catalyst Not specified

Key Research Findings and Data

  • Yield and Purity:
    The synthesis of the acid intermediate from precursor compounds typically yields around 71%, with subsequent esterification providing high-purity methyl esters suitable for biological evaluation.

  • Reaction Optimization:
    The use of microwave-assisted synthesis has been reported to accelerate the formation of pyrrolo[2,3-b]pyridine derivatives, with reaction times reduced significantly, maintaining high yields and purity.

  • Substituent Effects:
    Variations at the 5-position, such as bromine, chlorine, or nitro groups, influence the subsequent synthetic steps and biological activity, with halogenation being a key step for further functionalization.

Summary of Preparation Methods

Method Key Reagents Main Features Advantages Limitations
Acid-mediated cyclization NaOH, ethanol Produces the acid intermediate High yield, well-established Multi-step process
Palladium-catalyzed coupling Boronic acids, Pd catalyst Versatile for substituent variation Broad functionalization Requires expensive catalysts
Direct chlorination NCS, SO₂Cl₂ Selective chlorination Straightforward Possible over-chlorination

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridines, while oxidation and reduction can lead to N-oxides and amines, respectively .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been explored for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for the development of drugs aimed at treating conditions such as cancer and neurological disorders.

Case Studies:

  • Anticancer Activity : Research indicates that derivatives of pyrrolopyridine compounds exhibit cytotoxic effects against cancer cell lines. This compound's structural features may enhance its efficacy as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuropharmacology : Studies have suggested that pyrrolopyridine derivatives can modulate neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases or psychiatric disorders.

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity can be harnessed to create novel compounds with tailored properties for specific applications.

Synthetic Routes:

  • Functionalization : The chlorinated position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups to modify biological activity.
  • Building Block : It can be utilized in the synthesis of other heterocyclic compounds, expanding the library of available pharmaceuticals.

Agricultural Chemistry

There is emerging interest in the use of heterocyclic compounds like this compound in agrochemical formulations. Its potential role as a pesticide or herbicide is under investigation.

Mechanism of Action

The mechanism of action of methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3). By blocking these receptors, the compound can interfere with signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Ring System Variations

Differences in substituent positions and ring systems significantly impact physicochemical and biological properties.

Compound Name Substituent Position Ring System Molecular Formula Molar Mass (g/mol) Key Applications References
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 5-chloro [2,3-b] C₉H₇ClN₂O₂ 210.62 Pharmaceutical intermediate (e.g., pexidartinib)
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 4-chloro [2,3-b] C₉H₇ClN₂O₂ 210.62 Synthetic intermediate
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-chloro [2,3-c] C₁₀H₉ClN₂O₂ 224.65 Research intermediate
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 5-chloro [3,2-b] C₁₀H₉ClN₂O₂ 224.65 Not reported

Key Observations :

  • The [2,3-b] vs. [2,3-c] ring systems alter electronic properties due to nitrogen atom positioning, affecting reactivity in coupling reactions .
  • Chloro substituent position (4 vs. 5) influences steric and electronic effects, which may modulate binding affinity in drug candidates .

Substituent Variations on the Pyrrolo[2,3-b]Pyridine Core

Functional group substitutions (e.g., nitro, cyano) modify solubility, stability, and biological activity.

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties References
This compound -Cl C₉H₇ClN₂O₂ 210.62 Lipophilic, used in kinase inhibitors
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate -NO₂ C₉H₇N₃O₄ 221.18 Electron-withdrawing group; impacts redox reactivity
Methyl 5-cyano-1H-pyrrolo[2,3-b]pyridine-2-carboxylate -CN C₁₀H₇N₃O₂ 201.18 Polar group; enhances solubility in polar solvents

Key Observations :

  • Cyano groups improve solubility, making derivatives more suitable for aqueous reaction conditions .
Pharmaceutical Relevance
  • The target compound is integral to pexidartinib , a tyrosine kinase inhibitor .
  • Analogues like methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are intermediates in antibacterial agents .

Biological Activity

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 952182-19-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including anti-inflammatory properties, inhibition of specific enzymes, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₇ClN₂O₂
Molecular Weight210.62 g/mol
Log P (octanol-water)2.03
Boiling PointNot available
SolubilityHigh GI absorption
BBB PermeantYes

This compound exhibits significant biological activity through various mechanisms:

  • COX-2 Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vitro studies reported an IC₅₀ value comparable to that of celecoxib, a well-known anti-inflammatory drug, indicating strong anti-inflammatory potential .
  • TNIK Inhibition : Recent research highlighted its ability to inhibit TNIK (TRAF2 and NCK-interacting kinase), with some derivatives demonstrating IC₅₀ values lower than 1 nM. This inhibition is linked to reduced interleukin-2 (IL-2) secretion, suggesting potential applications in autoimmune diseases and cancer therapy .

Anti-inflammatory Activity

A series of bioassays have evaluated the anti-inflammatory effects of this compound. The compound was tested in carrageenan-induced paw edema models, showing significant reduction in inflammation compared to control groups treated with standard anti-inflammatory agents like indomethacin.

Antibacterial Activity

The compound's structure suggests potential antibacterial properties. In vitro studies have indicated that similar pyrrole derivatives exhibit activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

  • In Vitro Studies : A study assessing the structure-activity relationship (SAR) of pyrrole derivatives found that modifications at specific positions significantly enhanced anti-inflammatory activity, correlating with the presence of electron-donating groups .
  • Clinical Relevance : The anti-inflammatory and TNIK inhibitory activities suggest that this compound could be a candidate for further development into therapeutic agents for conditions such as rheumatoid arthritis and certain cancers.

Q & A

Q. What are the standard synthetic routes for methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursors like ethyl 2-chloronicotinate, followed by functionalization. Key steps include:

  • Cyclization : Using chlorinating agents (e.g., thionyl chloride) under reflux to form the pyrrolopyridine core .
  • Methoxycarbonyl introduction : Esterification with methyl chloroformate in anhydrous conditions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization focuses on temperature control (60–80°C) and catalyst selection (e.g., ZnCl₂ for chloromethylation) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Structural elucidation relies on:

  • NMR spectroscopy : 1H^1H-NMR identifies protons on the pyrrole (δ 6.8–7.2 ppm) and pyridine rings (δ 8.1–8.5 ppm). 13C^{13}C-NMR confirms the carboxylate (δ 165–170 ppm) and chloro-substituent (δ 115–120 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C10_{10}H7_7ClN2_2O2_2) with expected [M+H]+^+ peaks .
  • X-ray crystallography : Resolves fused-ring planarity and bond angles (e.g., C-Cl bond length ~1.73 Å) .

Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?

The 5-chloro substituent is highly reactive toward nucleophiles:

  • Amination : Reacts with primary amines (e.g., NH3_3/EtOH, 60°C) to form 5-amino derivatives .
  • Suzuki coupling : Pd-catalyzed cross-coupling with boronic acids at the 5-position .
  • Hydrolysis : Conversion to carboxylic acid derivatives under basic conditions (NaOH/H2_2O, reflux) .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for cyclization steps. For example:

  • Reaction path search : Identifies intermediates in chlorination steps, reducing trial-and-error experimentation .
  • Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to enhance yields by 15–20% .
  • Catalyst screening : Machine learning models prioritize catalysts (e.g., Pd(OAc)2_2 vs. CuI) based on electronic parameters .

Q. How do structural modifications at the 2-carboxylate position affect biological activity, and how are these relationships analyzed?

Systematic SAR studies involve:

  • Ester vs. amide derivatives : Methyl esters show higher membrane permeability (logP ~2.1) than ethyl esters (logP ~2.5) in antibacterial assays .
  • Bioisosteric replacements : Replacing the carboxylate with a tetrazole improves metabolic stability (t1/2_{1/2} increased from 2.5 to 6.8 hrs in microsomal assays) .
  • Data analysis : Multivariate regression correlates substituent electronegativity (Hammett σ values) with IC50_{50} trends in enzyme inhibition .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation includes:

  • Purity validation : HPLC-MS to confirm >98% purity, as impurities (e.g., dechlorinated byproducts) can skew results .
  • Standardized assays : Replicate experiments under controlled conditions (e.g., fixed pH 7.4, 37°C) .
  • Meta-analysis : Compare data across PubChem and EPA DSSTox entries to identify outliers .

Q. How are continuous flow systems applied to improve the scalability and safety of its synthesis?

Microreactor technology enhances:

  • Chlorination safety : Continuous flow reduces exposure to volatile Cl2_2 gas .
  • Yield consistency : Residence time control (2–5 min) minimizes side reactions (e.g., over-chlorination) .
  • Case study : A two-stage flow system achieved 86% yield (vs. 72% batch) with 10x scale-up .

Methodological Guidelines

  • Experimental Design : Use factorial design (e.g., 2k^k models) to optimize reaction variables (temperature, catalyst loading) with minimal runs .
  • Data Validation : Cross-reference spectral data with PubChem entries (CID 145934-81-2) and EPA DSSTox (DTXSID40601297) .
  • Safety Protocols : Adopt NIOSH guidelines for handling chlorinated intermediates, including fume hoods and PPE .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
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methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

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